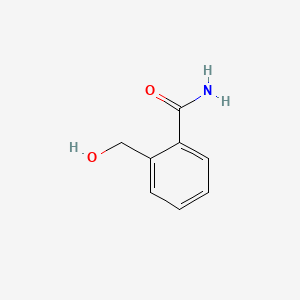

2-(Hydroxymethyl)benzamide

Vue d'ensemble

Description

2-(Hydroxymethyl)benzamide (IUPAC name: N-[2-(hydroxymethyl)phenyl]benzamide) is a benzamide derivative featuring a hydroxymethyl (-CH₂OH) substituent at the ortho position of the benzamide aromatic ring. This compound is notable for its structural versatility, enabling applications in materials science and medicinal chemistry. Two polymorphic forms of this compound have been identified, both crystallizing in the P2₁/n space group but with distinct unit cell parameters and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . The hydroxymethyl group enhances solubility in polar solvents and facilitates participation in hydrogen-bonding networks, which is critical for crystal engineering and coordination chemistry .

Méthodes De Préparation

Protection and Amidation Strategies

The hydroxy group at the 2-position (ortho position) of the benzene ring is often protected to avoid interference during amidation. Protective groups used include:

- Alkyl groups (e.g., methyl, ethyl)

- Allyl groups

- Benzyl groups

- Tetrahydropyranyl groups

- Silyl groups

Among these, alkyl groups are most commonly employed due to ease of installation and removal.

Amidation is then conducted by reacting the protected 2-hydroxybenzoic acid with an amine under condensation conditions. This step yields a 2-protected hydroxybenzamide intermediate.

Deprotection is performed subsequently to restore the free hydroxy group. Deprotection methods include:

- Acidic reagents such as hydrobromic acid, hydriodic acid, trifluoroacetic acid.

- Lewis acids like boron tribromide and aluminum chloride.

- Alkaline reagents such as sodium methoxide or lithium chloride.

- Catalytic hydrogenation reduction.

A notable finding is that when the 2-protected hydroxybenzamide intermediate is reacted with secondary or tertiary amines, selective deprotection occurs at the 2-position without affecting other substituents on the benzene ring or elsewhere in the molecule.

Specific Synthetic Routes and Examples

Condensation of 2-Hydroxybenzoic Acid Derivatives

- The starting material, 2-hydroxybenzoic acid, is first protected at the hydroxy group.

- The protected acid is then condensed with an amino compound to form the corresponding benzamide.

- The protective group is removed to yield 2-hydroxybenzamide derivatives.

This method is well-documented in patent literature and is useful for synthesizing various 2-hydroxybenzamide derivatives with different substituents.

Synthesis via Benzoxazine Intermediates

A more complex route involves the synthesis of 2-hydroxy-substituted benzamides through benzoxazine intermediates:

- 2-Thio-substituted-1,3-benzoxazines are synthesized from substituted 2-hydroxybenzoic acids using reagents like triphenylphosphine thiocyanate.

- These benzoxazines can be converted into 2-(benzyl amino)-substituted benzoxazines and further transformed into N-(benzyl carbamoyl)-2-hydroxybenzamides.

- The process involves methylation, ring-opening, and substitution steps to introduce the hydroxymethyl functionality or related groups.

Comparative Data Table of Preparation Methods

Research Findings and Observations

- Selective deprotection of the 2-protected hydroxy group during amidation with secondary or tertiary amines is a significant advancement, allowing preservation of other substituents.

- The benzoxazine route provides a versatile platform for synthesizing N-(benzyl carbamoyl)-2-hydroxybenzamides and related compounds with antibacterial and antifungal properties, highlighting the biological relevance of these synthetic methods.

- The choice of protective group and deprotection method significantly influences yield and purity, necessitating optimization depending on the target derivative.

- Reactions involving 2-thioxo-substituted benzoxazines and their conversion to 2-methylthio and 2-benzyl amino derivatives expand the chemical space accessible for 2-(hydroxymethyl)benzamide analogues.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: o-(Carboxymethyl)benzamide.

Reduction: o-(Hydroxymethyl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 2-(Hydroxymethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.

Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials.

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the benzamide moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Contradictions and Limitations

- Toxicity : While sigma-targeting benzamides () are biocompatible for imaging, N-(2-ethylhexyl)benzamide () is classified as acutely toxic (Category 4 oral/dermal/inhalation), limiting its therapeutic use.

- Bioactivity Variability: Structural minor changes (e.g., piperazine chain length in JJGW series) drastically alter adrenolytic potency, highlighting the need for precise substituent design .

Activité Biologique

2-(Hydroxymethyl)benzamide, a derivative of benzamide, has garnered attention in recent years due to its diverse biological activities. This compound features a hydroxymethyl group at the 2-position of the benzene ring, which enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is C8H9NO, with a molecular weight of 151.16 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.

These mechanisms suggest that this compound could have applications in treating diseases where these biological processes are disrupted.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of benzamide, including this compound, demonstrate significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antitumor Activity : Some studies suggest that benzamide derivatives possess antitumor properties, acting on specific cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI explored the efficacy of various benzamide derivatives against bacterial cell division proteins. The results indicated that this compound showed comparable inhibitory activity against both S. aureus and E. coli, highlighting its potential as an antimicrobial agent .

Case Study: Anti-inflammatory Activity

Research conducted on benzamide derivatives demonstrated their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be utilized in developing treatments for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)benzamide, and how can reaction conditions be optimized?

A common method involves the condensation of 2-(hydroxymethyl)benzoic acid with an appropriate amine source under activating agents such as EDCI/HOBt. Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products like esterification byproducts . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can X-ray diffraction (XRD) be utilized for structural characterization of this compound?

Single-crystal XRD is the gold standard for structural determination. Crystals are grown via slow evaporation from acetone or methanol. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL or similar software refines structures, with attention to hydrogen bonding (e.g., O–H···O interactions) and torsion angles . For example, polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide crystallize in space group P2₁/n but exhibit distinct unit cell parameters (e.g., a = 8.52 Å vs. 9.01 Å) due to packing differences .

Q. What spectroscopic techniques are critical for verifying the purity and identity of this compound?

- NMR : Confirm amide proton resonance (δ 8.1–8.3 ppm in DMSO-d₆) and hydroxymethyl group (δ 4.5–4.7 ppm).

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and O–H stretch (~3300 cm⁻¹).

- LC-MS : Monitor molecular ion [M+H]⁺ (m/z 166.07) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its physicochemical properties?

Two polymorphs exhibit divergent packing motifs due to C–H···π and O–H···O interactions. Polymorph I has a denser packing (calculated density 1.32 g/cm³) compared to Polymorph II (1.28 g/cm³), impacting solubility and thermal stability. Differential Scanning Calorimetry (DSC) reveals distinct melting endotherms (Polymorph I: 178°C; Polymorph II: 172°C) . Solvent-mediated crystallization trials (e.g., using acetonitrile vs. THF) can selectively isolate polymorphs .

Q. What methodologies are employed for charge density analysis of this compound?

High-resolution XRD data (sinθ/λ ≤ 1.2 Å⁻¹) collected at synchrotron sources enable multipole refinement (e.g., using XD2006). Topological analysis via Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points and Laplacian values (e.g., ∇²ρ ~ –30 eÅ⁻⁵ for covalent bonds). This reveals weak C–H···S/P interactions in derivatives, influencing reactivity .

Q. How can computational tools like DFT predict the reactivity of this compound with reducing agents?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular electrostatic potential (MEP) surfaces. The inertness of this compound toward hydridic agents (e.g., NaBH₄) is attributed to electron-withdrawing amide groups destabilizing transition states. NCI (Non-Covalent Interaction) plots further visualize steric hindrance near the hydroxymethyl group .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound derivatives?

- Derivatization : Introduce substituents (e.g., nitro, trifluoromethyl) at the benzene ring to modulate electronic effects.

- Biological Assays : Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and binding affinity (e.g., fluorescence polarization for kinase inhibition).

- QSAR Modeling : Correlate Hammett σ values or LogP with activity data to guide lead optimization .

Q. How are intermolecular interactions in this compound quantified experimentally and theoretically?

Hirshfeld surface analysis partitions crystal space into molecular territories, quantifying interaction contributions (e.g., H-bonding ≈ 25% of total surface). Atom-atom potential energy calculations (using UNI force field) estimate interaction energies (e.g., –15 kJ/mol for O–H···O bonds). These align with DFT-D3 dispersion-corrected energies .

Q. Methodological Considerations

Q. What are the challenges in refining twinned crystals of this compound derivatives?

Twinning complicates intensity integration. Strategies include:

- HKL-5 : Manually flag overlapping reflections.

- SHELXL TWIN commands : Define twin laws (e.g., 180° rotation about [100]) and refine twin fractions.

- Rigorous validation : Check for Rint > 5% and abnormal displacement parameters .

Q. How do experimental phasing techniques resolve ambiguities in novel derivatives?

SHELXD/SHELXE pipelines enable SAD/MAD phasing with heavy atoms (e.g., Se in selenomethionine derivatives). For small molecules, charge flipping with 1.0 Å resolution data often suffices. Robustness is enhanced by iterative density modification .

Propriétés

IUPAC Name |

2-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULWBFLPUAFFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187481 | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33832-98-3 | |

| Record name | 2-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33832-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033832983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33832-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Hydroxymethyl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3EGS6MXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.